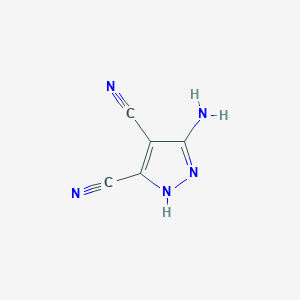![molecular formula C6H13NO4 B1595205 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamid CAS No. 7534-51-2](/img/structure/B1595205.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamid
Übersicht
Beschreibung
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a chemical compound with the molecular formula C6H13NO4. It is an acetamide derivative that contains a dihydroxypropan-2-yl group and a hydroxymethyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is used in various scientific research applications:
Wirkmechanismus
Target of Action
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, also known as Tricine, is primarily used as a biological buffer in enzyme assays, electrophoresis, and cell culture research . It doesn’t have a specific biological target but rather provides a stable environment for biochemical reactions to occur .
Mode of Action
Tricine has a higher negative charge compared to glycine, which enables it to migrate more rapidly . Its high ionic strength causes more ion movement and less protein movement, resulting in the separation of low molecular weight proteins in lower percent acrylamide gels .
Biochemical Pathways
Tricine is commonly used in electrophoresis, a method used to separate proteins based on their size . It’s efficient in the separation of proteins ranging from 1 to 100 kDa through electrophoresis . It’s also used in ATP assays using firefly luciferase .
Result of Action
The main result of Tricine’s action is the successful separation of proteins in electrophoresis, particularly those of low molecular weight . It also enhances the effectiveness of ATP assays using firefly luciferase .
Action Environment
Tricine is a zwitterionic amino acid that has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . This makes it suitable for use in a variety of biochemical reactions that require a stable pH. Environmental factors such as temperature and pH can influence its buffering capacity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide can be synthesized through several methods. One common method involves the reaction of tris(hydroxymethyl)aminomethane with acetic anhydride under reflux conditions . The reaction typically requires an ethanolic solution and a reflux time of about 3 hours .
Industrial Production Methods
In industrial settings, the production of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amide functional groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricine: An amino acid derivative used in buffer solutions.
TES: Another buffering agent used in molecular biology.
Chloramphenicol: An antibiotic with a similar acetamide structure.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is unique due to its combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both an antioxidant and iron chelator sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAIGKMNGHHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301278 | |
| Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-51-2 | |
| Record name | NSC142169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)








